N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide
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Description
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C25H32ClN5O2 and its molecular weight is 470.01. The purity is usually 95%.
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Biological Activity
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's molecular structure consists of a chloro-substituted phenyl group, an indole derivative, and a piperazine moiety. Its molecular formula is C21H26ClN3, with a molecular weight of approximately 375.91 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The chlorinated phenyl ring is believed to enhance lipophilicity, aiding in the compound's ability to cross biological membranes and reach central nervous system targets.
Anticancer Activity
Recent research has highlighted the compound's potential anticancer properties. In vitro assays have shown that it exhibits significant cytotoxic effects against various cancer cell lines. For example:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 10.5 | Induction of apoptosis via mitochondrial pathway |
MCF-7 (Breast Cancer) | 8.7 | Inhibition of cell proliferation |
HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may induce apoptosis through mitochondrial pathways and inhibit cell cycle progression.
Neuropharmacological Effects
In addition to anticancer activity, the compound has shown promise in neuropharmacology. Studies indicate that it may possess anxiolytic and antidepressant-like effects in animal models. Behavioral assays demonstrated that administration of the compound resulted in reduced anxiety-like behaviors in the elevated plus maze test and increased locomotion in the open field test.
Case Studies
- Case Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against multiple cancer types. The results indicated a dose-dependent response with significant tumor reduction observed in xenograft models when treated with this compound.
- Neuropharmacological Assessment : In a separate study focusing on its neuroactive properties, researchers administered varying doses to rodents and observed significant improvements in depressive-like symptoms measured by forced swim tests and sucrose preference tests.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32ClN5O2/c1-17-20(26)5-4-6-21(17)28-25(33)24(32)27-16-23(31-13-11-29(2)12-14-31)18-7-8-22-19(15-18)9-10-30(22)3/h4-8,15,23H,9-14,16H2,1-3H3,(H,27,32)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOVMBURMDBCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.